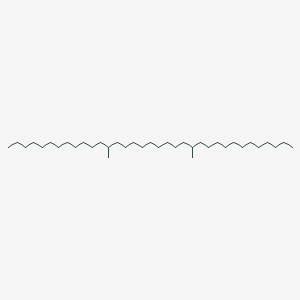
13,23-Dimethylpentatriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,23-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₇H₇₆. It is a methyl-branched aliphatic compound and is known for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . This compound is significant in the study of insect behavior and pest control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,23-dimethylpentatriacontane involves starting from optically pure ®-(+)-citronellic acid. The process includes several steps such as esterification, epoxidation, and periodic acid oxidation . The Wittig olefination reaction is also employed to form the desired product .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications.
化学反应分析
Types of Reactions
13,23-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while halogenation results in halogenated alkanes.
科学研究应用
13,23-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: It is used to study the synthesis and behavior of long-chain hydrocarbons.
Medicine: Research on this compound can contribute to understanding vector-borne diseases like African trypanosomiasis (sleeping sickness).
作用机制
The primary mechanism of action of 13,23-dimethylpentatriacontane is its role as a sex pheromone in tsetse flies. It triggers sexual activity in male tsetse flies by mimicking the natural pheromones produced by female flies . The molecular targets and pathways involved include the olfactory receptors in the male flies that detect the pheromone and initiate mating behavior.
相似化合物的比较
Similar Compounds
15,19,23-Trimethylheptatriacontane: Another sex pheromone in tsetse flies.
13,17-Dimethylpentatriacontane: A related compound with similar biological activity.
Uniqueness
13,23-Dimethylpentatriacontane is unique due to its specific methyl branching at the 13th and 23rd positions, which is crucial for its biological activity as a pheromone. Its effectiveness in triggering mating behavior in tsetse flies makes it a valuable compound for research in pest control and insect behavior .
属性
CAS 编号 |
85046-06-6 |
|---|---|
分子式 |
C37H76 |
分子量 |
521.0 g/mol |
IUPAC 名称 |
13,23-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI 键 |
ZTXOMIYTNXPEFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


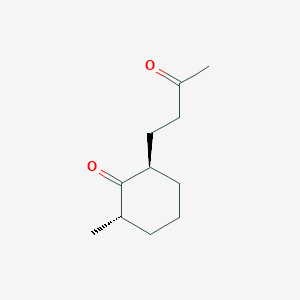
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
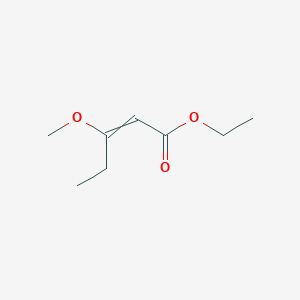
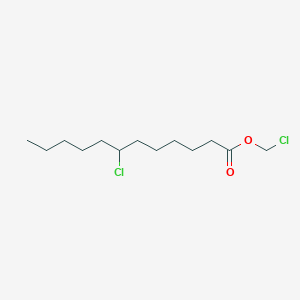
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
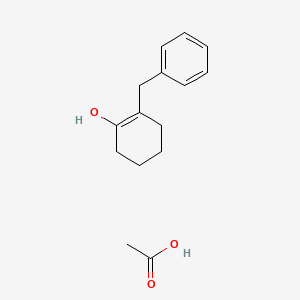
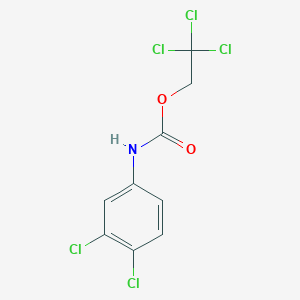
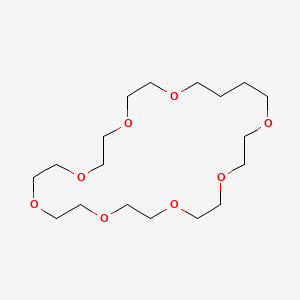
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
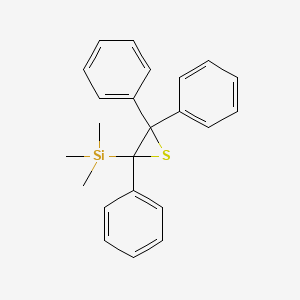
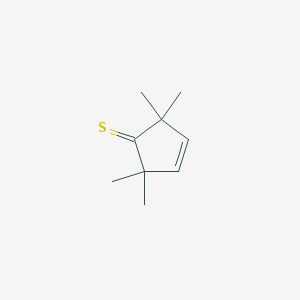
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
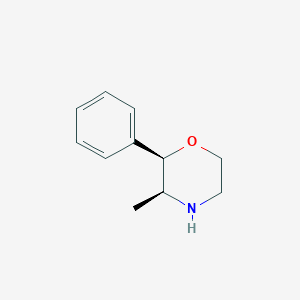
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
